molecular formula C10H12N4O2 B13346457 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13346457
M. Wt: 220.23 g/mol
InChI Key: OXKKODPMFQGDIZ-UHFFFAOYSA-N
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Description

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 3-methyl-2,4-dioxo-pyrimidine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a hydroxyl group at the 6-position.

    4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,6(1H,3H)-dione: Similar structure with different substitution patterns on the pyrimidine ring.

Uniqueness

6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N4O2/c1-6-4-8(14(3)12-6)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16)

InChI Key

OXKKODPMFQGDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)N(C(=O)N2)C)C

Origin of Product

United States

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